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Compound of Interest

Compound Name: Cycloocta-2,7-dien-1-one

Cat. No.: B094799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cycloocta-2,7-dien-1-one (CAS No: 1073-76-3), a key intermediate in organic synthesis. The

document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data,

alongside available Mass Spectrometry (MS) information. Furthermore, it outlines standardized

experimental protocols for obtaining such spectra, ensuring reproducibility and accuracy in

research and development settings.

Data Presentation
The following tables summarize the key spectroscopic data for Cycloocta-2,7-dien-1-one.

Table 1: Predicted ¹H NMR Spectroscopic Data
Protons

Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

H-2, H-8 6.5 - 7.5 Multiplet

H-3, H-7 5.8 - 6.5 Multiplet

H-4, H-6 2.3 - 2.8 Multiplet

H-5 1.8 - 2.2 Multiplet
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Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)

C-1 (C=O) 195 - 210

C-2, C-8 140 - 150

C-3, C-7 125 - 135

C-4, C-6 30 - 40

C-5 20 - 30

Table 3: Characteristic Infrared (IR) Absorption Bands
Functional Group Vibration

Expected
Frequency (cm⁻¹)

Intensity

C=O (Ketone) Stretch 1715 - 1725 Strong

=C-H (Alkene) Stretch 3020 - 3100 Medium

C=C (Alkene) Stretch ~1650 Medium-Weak

C-H (Alkane) Stretch 2850 - 2960 Strong

Table 4: Mass Spectrometry (MS) Data
Parameter Value

Molecular Formula C₈H₁₀O

Molecular Weight 122.17 g/mol

Major Fragmentation
The primary fragmentation of cyclic ketones

involves α-cleavage.[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Cycloocta-2,7-dien-1-one in a

suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.6-0.7 mL in a 5

mm NMR tube.

Instrument Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated

solvent to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse

experiment. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typically

sufficient for qualitative analysis. For quantitative results, a longer relaxation delay (5 times

the longest T1) and a 90° pulse angle should be used.

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse

sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-

noise ratio, particularly for the quaternary carbonyl carbon.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of Cycloocta-2,7-dien-1-one in a volatile

organic solvent (e.g., dichloromethane or acetone).

Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the clean, empty salt plate.

Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹. The final spectrum

is presented as a ratio of the sample spectrum to the background spectrum.
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Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of Cycloocta-2,7-dien-1-one in a volatile solvent (e.g., hexane

or ethyl acetate).

Inject a small volume (typically 1 µL) of the solution into the GC inlet, where the compound

is vaporized and separated from the solvent and any impurities on a capillary column.

Ionization and Analysis:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is a common method for volatile compounds.

The resulting molecular ion and fragment ions are accelerated and separated based on

their mass-to-charge ratio (m/z) by the mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b094799#spectroscopic-data-for-cycloocta-2-7-dien-1-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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